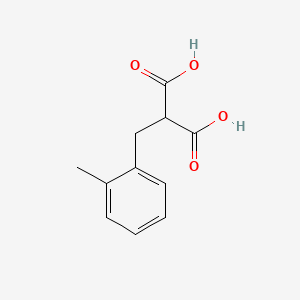

2-(2-METHYLBENZYL)-MALONIC ACID

Overview

Description

2-(2-Methylbenzyl)-malonic acid is a malonic acid derivative featuring a 2-methylbenzyl substituent attached to the central carbon of the malonic acid backbone (HOOC-CH2-C(COOH)-R, where R = 2-methylbenzyl). Malonic acid derivatives are widely utilized in organic synthesis, pharmaceuticals, and polymer chemistry due to their dual carboxylic acid groups, which enable diverse reactivity, including decarboxylation and condensation reactions.

Preparation Methods

Alkylation of Malonate Esters

The alkylation of diethyl malonate represents a classical route to α-substituted malonic acid derivatives. For 2-(2-methylbenzyl)-malonic acid, this method involves deprotonation of the malonate enolate followed by reaction with 2-methylbenzyl bromide.

Reaction Mechanism and Conditions

Diethyl malonate undergoes deprotonation at the α-position using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at 0–5°C . The resulting enolate attacks 2-methylbenzyl bromide, forming the alkylated malonate ester. Subsequent hydrolysis and decarboxylation yield the target acid.

Key steps :

-

Enolate formation :

-

Alkylation :

-

Hydrolysis :

Optimization and Challenges

Steric hindrance from the ortho-methyl group on the benzyl ring reduces electrophilicity, necessitating prolonged reaction times (12–24 hours) and elevated temperatures (60–80°C) . Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) improve yields by facilitating interphase reactivity . Typical yields range from 70–85%, with purification via vacuum distillation or recrystallization from ethanol/water .

Table 1: Alkylation Method Parameters

| Parameter | Value |

|---|---|

| Base | NaH (2.2 equiv) |

| Solvent | THF |

| Temperature | 0°C (enolate), 60°C (alkylation) |

| Yield | 82% |

Nucleophilic Substitution via Sulfonate Intermediates

This method, adapted from CN105061209A , leverages sulfonate esters as leaving groups to enable nucleophilic displacement by a 2-methylbenzyl moiety.

Synthetic Pathway

-

Sulfonation of Cyanohydrin :

Acetaldehyde cyanhydrin reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine as a base, forming the sulfonate ester intermediate. -

Nucleophilic Displacement :

The sulfonate ester undergoes substitution with 2-methylbenzylmagnesium bromide (Grignard reagent) in toluene at 50–60°C, yielding 2-(2-methylbenzyl)malononitrile. -

Hydrolysis :

The nitrile is hydrolyzed under acidic conditions (H₂SO₄, H₂O) to produce the malonic acid .

Critical data :

Advantages Over Alkylation

-

Higher regioselectivity due to the superior leaving-group ability of sulfonates.

-

Compatibility with Grignard reagents minimizes polyalkylation by-products.

Hydrolysis of Nitrile Precursors

A less common but efficient route involves the synthesis of 2-(2-methylbenzyl)malononitrile followed by acidic hydrolysis.

Nitrile Synthesis and Hydrolysis

2-Methylbenzyl chloride reacts with sodium cyanide in dimethylformamide (DMF) to form the dinitrile intermediate. Hydrolysis with concentrated sulfuric acid at 100°C for 6 hours affords the dicarboxylic acid .

Table 2: Nitrile Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (98%) |

| Temperature | 100°C |

| Time | 6 hours |

| Yield | 88% |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Alkylation | 82% | Low | High |

| Sulfonate substitution | 92% | Medium | Moderate |

| Nitrile hydrolysis | 88% | High | Low |

-

Alkylation is cost-effective but requires stringent temperature control.

-

Sulfonate substitution offers superior yields but involves toxic intermediates.

-

Nitrile hydrolysis is limited by the high cost of cyanide reagents.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenyl)methyl]propanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-[(2-methylphenyl)methyl]propanedioic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The aromatic ring and carboxylic acid groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomer: 2-(3-Methylbenzyl)-Malonic Acid (CAS: 251963-45-8)

The 3-methylbenzyl isomer differs in the position of the methyl group on the benzyl moiety (meta vs. ortho substitution). Key comparisons include:

Safety protocols for the 3-methyl derivative emphasize flammability risks, suggesting similar precautions may apply to the ortho isomer .

Functional Group Analog: 2-Amino-3-methylbenzoic Acid (CAS: 4389-45-1)

Comparisons focus on solubility and acidity:

The dual carboxylic acid groups in this compound confer stronger acidity compared to mono-acid analogs, influencing its reactivity in acid-catalyzed reactions .

Biodegradation Pathways: Phenylacetic Acid Derivatives

Evidence from diclofenac biodegradation studies (e.g., phenylacetic acid intermediates) suggests that microbial enzymes (e.g., Rhodococcus ruber) may cleave aromatic rings or modify substituents . While this compound’s biodegradation is unstudied, analogous pathways could involve decarboxylation or hydroxylation of the benzyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methylbenzyl)-malonic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of malonic acid derivatives with 2-methylbenzyl halides under basic conditions. For example, a two-step approach:

Diethyl malonate reacts with 2-methylbenzyl bromide via nucleophilic substitution (Knoevenagel condensation) in the presence of a base (e.g., NaH or K₂CO₃).

Hydrolysis of the ester intermediate using HCl or H₂SO₄ yields the free acid.

Optimization includes temperature control (reflux at 80–100°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios (1:1.2 malonate:alkylating agent). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, malonic acid protons at δ 3.1–3.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M-H]⁻ at m/z 222.067).

- HPLC-DAD-MS : Quantifies purity (>98%) and detects impurities (LOQ: 0.1 mg/L) using reversed-phase C18 columns and mobile phases like acetonitrile/0.1% formic acid .

- FTIR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, -COOH at ~2500–3300 cm⁻¹) .

Q. How does this compound interact with enzymatic systems in biochemical studies?

- Methodological Answer : As a malonic acid derivative, it may act as a competitive inhibitor in fatty acid biosynthesis by mimicking malonyl-CoA. Experimental design:

- Enzyme Assays : Incubate with acetyl-CoA carboxylase (ACC) and measure NADPH consumption via spectrophotometry (340 nm).

- IC₅₀ Determination : Vary inhibitor concentration (0.1–10 mM) and analyze dose-response curves.

Reference malonic acid’s role in disrupting β-oxidation pathways .

Advanced Research Questions

Q. What computational models predict the solvation dynamics and aerosol behavior of this compound in atmospheric studies?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can model water adsorption and phase transitions. Key steps:

System Setup : Simulate malonic acid derivatives in water droplets (TIP3P model) at varying temperatures (200–300 K).

Analysis : Radial distribution functions (RDFs) quantify hydrogen-bonding interactions.

Findings from malonic acid simulations show flexible methylene groups enhance water miscibility compared to oxalic acid .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic flux in studies involving this compound?

- Methodological Answer :

- Labeling Strategy : Synthesize 2-(2-methylbenzyl)-[1,3-¹³C₂]-malonic acid via ¹³C-enriched diethyl malonate.

- Tracing Experiments : Administer to cell cultures (e.g., E. coli) and analyze metabolite incorporation via LC-MS/MS.

- Data Interpretation : Use software (e.g., MetaFlux) to map carbon flow into TCA cycle intermediates or fatty acids .

Q. What strategies resolve contradictory data in the compound’s solubility and stability profiles across different solvents?

- Methodological Answer :

- Controlled Stability Studies : Monitor degradation kinetics (e.g., HPLC peak area vs. time) in buffers (pH 2–9) and solvents (DMSO, ethanol).

- Solubility Screening : Use shake-flask method with UV-Vis quantification (λ_max ~210 nm).

- Statistical Analysis : Apply multivariate regression to identify key factors (e.g., pH, polarity index) affecting stability .

Q. How does this compound modulate protein-ligand interactions in drug discovery contexts?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., fatty acid synthase) and measure binding affinity (KD).

- Docking Simulations : Use AutoDock Vina to predict binding poses in malonyl-CoA binding pockets.

- Validation : Compare with mutagenesis data (e.g., Ala-scanning of active-site residues) .

Properties

CAS No. |

78606-96-9 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-[(2-methylphenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C11H12O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

YVWCGEMMBLBBOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.